

Technical Support Center: lanthelliformisamine C Formulation & Biological Assays

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Compound of Interest

Compound Name: *lanthelliformisamine C TFA*

CAS No.: 1643593-30-9

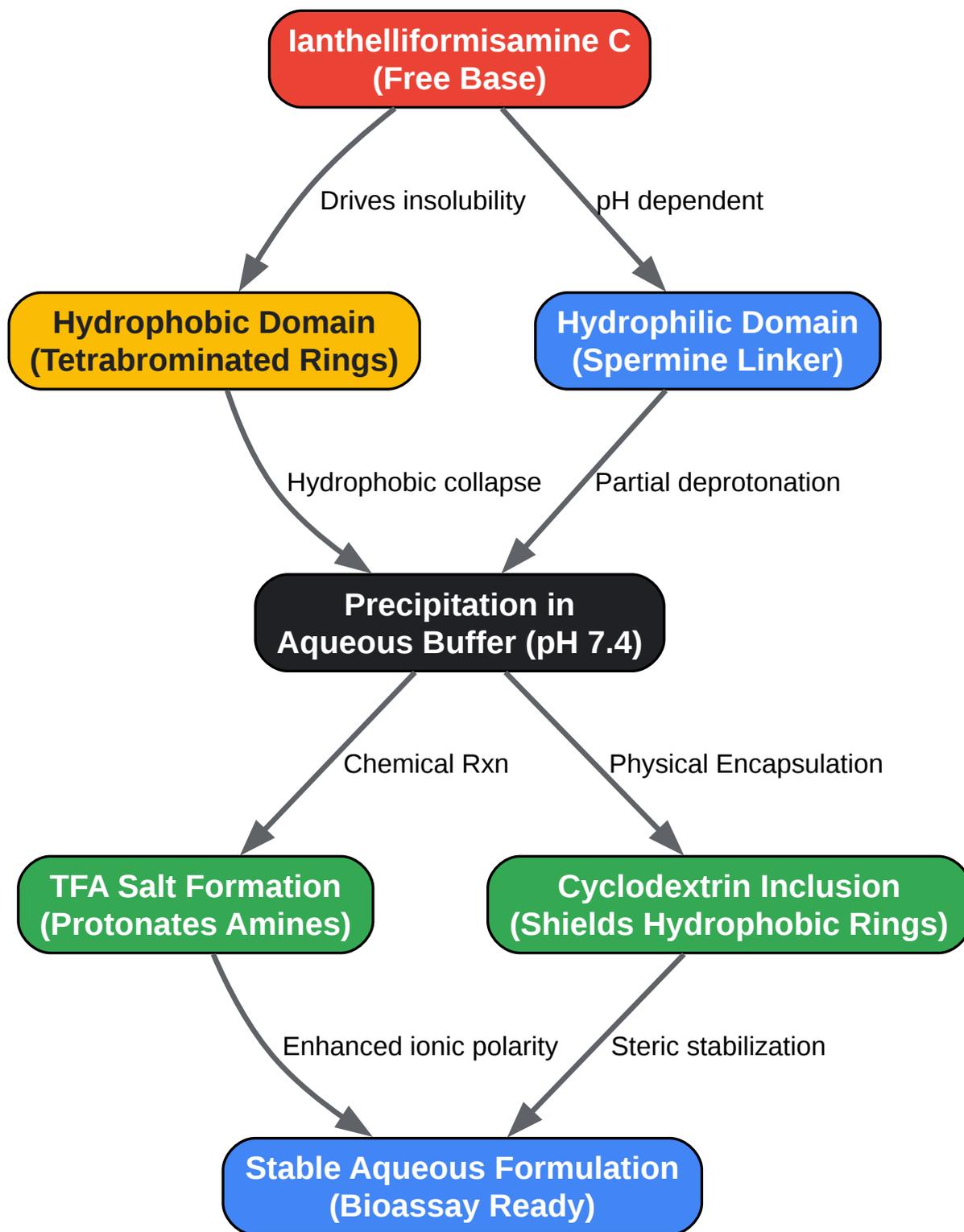
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Welcome to the definitive troubleshooting portal for lanthelliformisamine C, a potent marine-derived polyamine alkaloid sourced from the Australian sponge *Suberea lanthelliformis*. This resource is designed for drug development professionals and researchers utilizing this compound as an antibiotic enhancer against Gram-negative pathogens like *Pseudomonas aeruginosa*[1].

Scientist's Briefing: The Chemical Causality of Insolubility

lanthelliformisamine C is notorious for erratic behavior in aqueous biological assays. Structurally, it is a bis-bromotyrosine derivative linked by a central spermine chain[2]. Insolubility is driven by a severe amphiphilic conflict: the highly polar spermine linker demands a solvated, ionic environment, while the bulky, tetrabrominated aromatic rings exhibit extreme hydrophobicity[3]. Without specific formulation, the hydrophobic rings dominate the physical properties at physiological pH (7.4), causing massive aggregate formation and crashing out of aqueous solution, compromising cellular assays.



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Logical relationship between compound domains, insolubility mechanisms, and formulation strategies.

Troubleshooting Guides & FAQs

Q1: My compound precipitates when diluted from a 100% DMSO stock into Mueller-Hinton Broth (MHB) for Minimum Inhibitory Concentration (MIC) testing. How do I prevent this?

- **The Causality:** This is a classic "solvent shift" precipitation. While lanthelliformisamine C easily dissolves in DMSO by disrupting inter-molecular hydrogen bonds, abruptly shifting it to MHB (pH ~7.3) changes the dielectric constant of the environment. The lipophilic brominated rings rapidly aggregate via hydrophobic collapse before the spermine amines can fully interact with the aqueous phase.
- **The Solution:** Perform a sequential step-down dilution using an intermediate co-solvent (e.g., 50% DMSO/50% Water) before the final transfer, or use the TFA salt variant.
- **Self-Validation Check:** Always run a spectrophotometric blank (MHB + Drug + DMSO, no bacteria). If the Optical Density at 600 nm (OD₆₀₀) exceeds 0.05 compared to pure MHB, micro-precipitation has occurred, which will artificially inflate your MIC values.

Q2: Should I use the free base or salt form for my experiments evaluating membrane depolarization?

- **The Causality:** The free base is nearly insoluble in water and will yield non-reproducible artifacts when assessing its ability to depolarize bacterial membranes[4]. You must utilize a salt form—most commonly the Trifluoroacetic Acid (TFA) salt[5]. The TFA counterions fully protonate the primary and secondary nitrogens along the spermine chain. This maximizes the molecule's ionic character, shifting the thermodynamic balance favorably toward aqueous solvation.
- **The Solution:** Purchase or synthesize the **lanthelliformisamine C TFA salt**[5].

Q3: Even when using the TFA salt in aqueous buffer, I see a rapid loss of compound concentration in my 96-well microtiter plates over 24 hours. Why?

- **The Causality:** Nonspecific surface adsorption. Polyamine chains are positively charged at physiological pH, causing them to bind strongly through electrostatic interactions to the negatively charged surface of standard, tissue culture-treated polystyrene plates.
- **The Solution:** Use Non-Binding Surface (NBS) microplates (typically PEG-coated). Alternatively, supplement your assay buffer with a non-ionic surfactant like 0.01% Tween-80. Tween-80 will coat the hydrophobic/charged regions of the plastic, competitively inhibiting the absorption of lanthelliformisamine C.

Solubility & Vehicle Compatibility Matrix

To optimize experimental design, rely on the following quantitative stability and compatibility matrix for formulation choices.

Solvent / Formulation System	Max Stock Concentration	Final Assay Compatibility	Mechanistic Interaction (Causality)
DMSO (100%)	20 mM	< 1% final (v/v)	Complete solvation; disrupts hydrogen bonding of the free base.
Water / PBS (Free Base)	< 0.1 mM	NOT Recommended	Rapid hydrophobic collapse of tetrabrominated tyrosine rings.
Water (TFA Salt)	2.5 mM	Compatible	Ion-dipole interactions stably solvate the fully protonated spermine chain.
10% HP- β -CD in Saline	> 10 mM	Highly Compatible	Internal hydrophobic cavity of cyclodextrin encapsulates and shields brominated rings.

Validated Experimental Protocols

Protocol 1: Conversion of lanthelliformisamine C to TFA Salt[5]

Use this protocol to maximize the inherent ionic solubility of the free base prior to dilution in standard buffers.

- Solvation: Dissolve 10 mg of lanthelliformisamine C free base in 1.0 mL of anhydrous Methanol. (Causality: Methanol effectively wets and separates the heavily halogenated aromatic domains.)
- Acidification: Prepare a 0.1% (v/v) Trifluoroacetic Acid (TFA) solution in ultra-pure cold water.
- Titration: Add 5.0 mL of the 0.1% TFA aqueous solution to the methanol mixture dropwise while vortexing. (Causality: Dropwise addition prevents localized pockets of extreme low pH, which could hydrolyze the amide bonds of the natural product.)
- Lyophilization: Flash-freeze the mixture in liquid nitrogen and lyophilize for 48 hours.
- Self-Validation: Reconstitute a 1 mg sample in 1 mL of pure water. The solution must be completely optically clear. Any turbidity indicates incomplete conversion to the TFA salt.

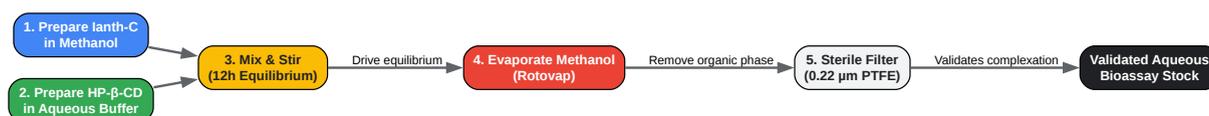
Protocol 2: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Encapsulation

For in vivo studies or specialized biofilm assays where DMSO is highly toxic to the cells, complexation into HP- β -CD creates a stable, purely aqueous vehicle.

- Carrier Preparation: Prepare a 10% (w/v) HP- β -CD solution in molecular-biology grade water.
- Co-solvation: Dissolve 5 mg of lanthelliformisamine C (TFA salt) in 0.5 mL of Methanol.
- Equilibration: Mix the methanol solution with 4.5 mL of the 10% HP- β -CD solution. Stir magnetically at 300 RPM for 12 hours at room temperature. (Causality: The physical

encapsulation of the brominated rings into the cyclodextrin cavity is an equilibrium-driven process that requires extended time to reach thermodynamic stability.)

- Solvent Removal: Remove the methanol by rotary evaporation under reduced pressure at 35°C until the volume returns to exactly 4.5 mL.
- Filtration (Self-Validation Step): Pass the remaining solution through a 0.22 µm PTFE syringe filter. (Causality: Any uncomplexed or aggregated compound is trapped on the membrane. If the filter clogs, the encapsulation failed. A smooth filtration guarantees a 100% sterile, soluble inclusion complex.)



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Step-by-step experimental workflow for HP-β-CD inclusion complex generation.

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